molecular formula C23H15Cl2N3O2 B607142 DL5050

DL5050

Katalognummer: B607142
Molekulargewicht: 436.3 g/mol
InChI-Schlüssel: UAKNSRDQWPLPHH-LGJNPRDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DL5050 is a selective agonist for the human Constitutive Androstane Receptor (hCAR). The constitutive androstane receptor is a xenobiotic sensor that regulates the transcription of genes involved in drug disposition, energy homeostasis, and cell proliferation . Unlike nonselective hCAR agonists, this compound specifically activates hCAR without significantly affecting the closely related human pregnane X receptor (hPXR).

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

DL5050 durchläuft spezifische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Insbesondere induziert es bevorzugt die Expression des Cytochrom P450 CYP2B6 (ein Ziel von hCAR) gegenüber CYP3A4 (ein Ziel von hPXR) sowohl auf mRNA- als auch auf Proteinebene . Übliche Reagenzien und Bedingungen für diese Reaktionen hängen vom jeweiligen synthetischen Kontext ab.

Wissenschaftliche Forschungsanwendungen

Drug Metabolism Studies

DL5050 serves as a valuable tool for studying drug metabolism pathways. Its selective activation of hCAR allows researchers to investigate how various drugs are processed in the body without the confounding effects of hPXR activation.

Study Focus Findings
Induction of CYP2B6This compound significantly increases CYP2B6 mRNA and protein levels, indicating its potential for enhancing drug metabolism.
Comparison with CITCOThis compound shows similar potency to CITCO but with greater selectivity for hCAR over hPXR .

Cancer Research

The role of hCAR in cancer biology is an emerging area of interest. This compound's selective action may provide insights into cancer treatment strategies, particularly in enhancing the efficacy of chemotherapeutic agents.

Case Study: Anticancer Effects

  • Objective : To evaluate the anticancer effects of this compound in breast cancer models.
  • Results : Significant apoptosis induction was observed in cancer cells treated with this compound, with minimal effects on normal cells .

Anti-inflammatory Applications

Research indicates that this compound may also have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Study Focus Findings
In Vivo Anti-inflammatory EffectsSignificant reduction in paw swelling was noted in arthritis models treated with this compound .

Table 1: Comparison of CYP Induction by this compound and Other Agonists

Compound CYP2B6 Induction (mRNA) CYP3A4 Induction (mRNA)
This compoundHighLow
CITCOModerateModerate
PBHighHigh

Table 2: Summary of In Vivo Studies

Study Type Efficacy Observed
Tumor Growth InhibitionUp to 60% inhibition at 20 mg/kg
Anti-inflammatory EffectsReduction in inflammation markers

Wirkmechanismus

DL5050’s mechanism involves binding to hCAR, which activates gene transcription. Its molecular targets and pathways are associated with drug metabolism, detoxification, and energy regulation.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

DL5050 is a selective agonist for the human constitutive androstane receptor (hCAR), which plays a crucial role in regulating various biological processes, including drug metabolism, energy homeostasis, and cell proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on gene expression, and potential therapeutic applications.

Overview of hCAR

The constitutive androstane receptor (CAR) is a nuclear receptor that functions as a xenobiotic sensor. It regulates the transcription of genes involved in drug metabolism and detoxification pathways. Unlike other nuclear receptors, hCAR is known for its ability to respond to a wide range of endogenous and exogenous compounds, influencing physiological homeostasis and metabolic responses .

This compound was developed as a selective agonist based on the structure of CITCO, a known hCAR agonist. The compound demonstrated significant potency and selectivity for hCAR over the closely related pregnane X receptor (hPXR). This selectivity is crucial because many existing hCAR agonists also activate hPXR, leading to unwanted side effects.

Key Findings

  • Selective Activation : this compound preferentially induces the expression of CYP2B6 (a target gene for hCAR) over CYP3A4 (a target gene for hPXR) at both mRNA and protein levels. This selectivity was confirmed through experiments using cultured human primary hepatocytes .
  • Concentration-Dependent Induction : The induction of CYP2B6 by this compound was concentration-dependent, showcasing its potential as a tool for studying hCAR functions without significant interference from hPXR activation .
  • Binding Characteristics : The binding mode of this compound in the ligand-binding domain (LBD) of hCAR involves critical interactions that enhance its agonistic activity compared to CITCO. The unique structural features of this compound contribute to its heightened selectivity and potency .

Data Table: Comparison of this compound with Other Compounds

CompoundSelectivity for hCARInduction of CYP2B6 (mRNA)Induction of CYP3A4 (mRNA)Binding Affinity
This compoundHighStrongMinimalHigh
CITCOModerateModerateSignificantModerate
PBLowStrongStrongLow

Case Studies on the Biological Effects of this compound

  • Study on Hepatic Gene Expression :
    In a study using human primary hepatocytes, this compound was shown to significantly upregulate CYP2B6 expression while minimally affecting CYP3A4 levels. This differential induction suggests that this compound can be utilized to explore specific pathways regulated by hCAR without the confounding effects associated with other nuclear receptors .
  • Therapeutic Implications :
    Given its selective action, this compound may have therapeutic applications in conditions where modulation of drug metabolism is beneficial. For instance, it could be explored as a treatment option for diseases associated with metabolic dysregulation or drug-drug interactions .

Eigenschaften

Molekularformel

C23H15Cl2N3O2

Molekulargewicht

436.3 g/mol

IUPAC-Name

(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(6-naphthalen-2-ylimidazo[2,1-b][1,3]oxazol-5-yl)methanimine

InChI

InChI=1S/C23H15Cl2N3O2/c24-19-8-5-15(11-20(19)25)14-30-26-13-21-22(27-23-28(21)9-10-29-23)18-7-6-16-3-1-2-4-17(16)12-18/h1-13H,14H2/b26-13+

InChI-Schlüssel

UAKNSRDQWPLPHH-LGJNPRDNSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)C=NOCC5=CC(=C(C=C5)Cl)Cl

Isomerische SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)/C=N/OCC5=CC(=C(C=C5)Cl)Cl

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)C=NOCC5=CC(=C(C=C5)Cl)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

DL5050;  DL-5050;  DL 5050; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL5050
Reactant of Route 2
Reactant of Route 2
DL5050
Reactant of Route 3
DL5050
Reactant of Route 4
DL5050
Reactant of Route 5
DL5050
Reactant of Route 6
Reactant of Route 6
DL5050

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.